1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-
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Overview
Description
1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- is a complex organic compound with a unique structure. It is characterized by the presence of a pyrrolidine ring substituted with carboxylic acid groups and a phenyl group with a methoxyethyl substituent. The compound also features a tert-butyl ester group, which adds to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- involves several steps. One common method includes the protection of the pyrrolidine nitrogen, followed by the introduction of the carboxylic acid groups. The phenyl group with the methoxyethyl substituent is then attached through a series of coupling reactions. The final step involves the esterification of the carboxylic acid groups with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure consistency. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other derivatives.
Substitution: The phenyl group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-
- 1,3-Pyrrolidinedicarboxylic acid, 4-(3-methoxyphenyl)-, 1-(1,1-dimethylethyl) ester
- 1,3-Pyrrolidinedicarboxylic acid, 4-(3-pyridinyl)-, 1-(1,1-dimethylethyl) ester
Uniqueness
1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- is unique due to its specific substitution pattern and the presence of the methoxyethyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C19H26NO5- |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
(3R,4S)-4-[3-(2-methoxyethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H27NO5/c1-19(2,3)25-18(23)20-11-15(16(12-20)17(21)22)14-7-5-6-13(10-14)8-9-24-4/h5-7,10,15-16H,8-9,11-12H2,1-4H3,(H,21,22)/p-1/t15-,16+/m1/s1 |
InChI Key |
OTBNPQUMAIGVIW-CVEARBPZSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC=CC(=C2)CCOC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC=CC(=C2)CCOC |
Origin of Product |
United States |
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